Bienvenue dans la boutique en ligne BenchChem!

1-(2-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Medicinal chemistry Kinase inhibitor design Structure-property relationships

This 2-oxo-1,2-dihydropyridine-3-carboxamide features an ortho-fluorobenzyl and N-methyl-N-phenyl motif, matching the preferred SAR in US Patent 10,351,548 B2 for PDK1 inhibition in glioblastoma. Its zero H-bond donor count, tPSA of 42.3 Ų, and CNS drug-likeness make it a superior benchmarking standard for brain-penetrant kinase inhibitor programs. Insist on ≥95% purity with 1H NMR and LC-MS validation to ensure target-engagement reproducibility; unvalidated generic analogs risk unpredictable kinase selectivity and ADME profiles.

Molecular Formula C20H17FN2O2
Molecular Weight 336.366
CAS No. 941953-10-2
Cat. No. B2800840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
CAS941953-10-2
Molecular FormulaC20H17FN2O2
Molecular Weight336.366
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F
InChIInChI=1S/C20H17FN2O2/c1-22(16-9-3-2-4-10-16)19(24)17-11-7-13-23(20(17)25)14-15-8-5-6-12-18(15)21/h2-13H,14H2,1H3
InChIKeyDVVFKKXSTCLBOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide (CAS 941953-10-2): Procurement-Relevant Identity and Scaffold Context


1-(2-Fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide (CAS 941953-10-2) is a fully synthetic small molecule (C20H17FN2O2, MW 336.4 g/mol) belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class . This scaffold is the subject of patent-protected development as an inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a master kinase in the PI3K/Akt signaling axis implicated in glioblastoma and other cancers . The compound features an ortho-fluorobenzyl substituent at the N1 position, an N-methyl-N-phenyl carboxamide at C3, and a 2-oxo group on the dihydropyridine ring, defining its pharmacophoric profile relative to close-in-class analogs .

Why 1-(2-Fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide Cannot Be Replaced by a Generic 2-Oxo-1,2-dihydropyridine-3-carboxamide Analog


Within the 2-oxo-1,2-dihydropyridine-3-carboxamide family, even minor substituent variations produce substantial shifts in kinase selectivity, cellular potency, and physicochemical behavior . The ortho-fluorine on the benzyl ring alters the electron density and dihedral angle of the N1-aryl moiety compared to meta- or para-fluoro positional isomers, which directly affects the ligand's fit within the PDK1 ATP-binding pocket . Simultaneously, the N-methyl-N-phenyl carboxamide at C3 confers a specific hydrogen-bond acceptor count (3) and zero hydrogen-bond donor count, distinguishing it from primary or secondary amide analogs that introduce donor capacity and may reduce membrane permeability . Generic substitution with uncharacterized in-class compounds therefore risks loss of the intended kinase inhibition profile and unpredictable ADME properties, undermining experimental reproducibility in target-engagement or cell-based studies .

Quantitative Differentiation Evidence for 1-(2-Fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide (CAS 941953-10-2) vs. Nearest Analogs


Ortho-Fluoro vs. Meta-Fluoro Benzyl Isomerism: Computed Physicochemical and Property Differentiation

The target compound bears a 2-fluorobenzyl (ortho-fluoro) substituent at N1, whereas the commercially available positional isomer 1-(3-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide bears a 3-fluorobenzyl (meta-fluoro) group . Computed physicochemical properties derived from PubChem reveal that the ortho-fluoro isomer exhibits a topological polar surface area (tPSA) of approximately 42.3 Ų and a calculated logP (XLogP3-AA) of 3.2, reflecting the effect of intramolecular electronic interactions of the ortho-fluorine on the overall molecular polarity . In the PDK1 inhibitor patent series, ortho-substitution on the N1-benzyl ring is specifically claimed to modulate the orientation of the dihydropyridine core within the kinase hinge region, a structural determinant absent in meta- or unsubstituted benzyl analogs .

Medicinal chemistry Kinase inhibitor design Structure-property relationships

N-Methyl-N-Phenyl Carboxamide vs. N-Ethyl-N-Phenyl Carboxamide: Impact on Hydrogen Bonding and Lipophilicity

The target compound incorporates an N-methyl substituent on the C3 carboxamide nitrogen, in contrast to the N-ethyl analog N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide . Computed properties for the N-methyl compound include XLogP3-AA of 3.2, zero hydrogen-bond donors, three hydrogen-bond acceptors, and a rotatable bond count of 4 . The N-ethyl analog introduces an additional methylene unit, which is predicted to increase logP by approximately 0.4–0.5 units (based on the Hansch π contribution of ~0.5 per CH2), raising the logP into a range that may reduce aqueous solubility and increase non-specific protein binding relative to the N-methyl variant . In the PDK1 inhibitor patent series, small N-alkyl groups are specifically described as modulating both potency and physicochemical properties, with methyl being the exemplified and preferred substituent at this position for maintaining a balanced drug-like profile .

ADME prediction Medicinal chemistry Ligand efficiency

N-Phenyl vs. N-(o-Tolyl) Carboxamide: Steric and Conformational Differentiation for Kinase Binding

The target compound features an unsubstituted N-phenyl ring on the C3 carboxamide, whereas the closely related analog 1-(2-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide incorporates an ortho-methyl group on the N-aryl substituent . The ortho-methyl group in the o-tolyl analog introduces steric bulk that forces the N-aryl ring out of coplanarity with the amide bond, altering the spatial orientation of this key pharmacophoric element . In kinase inhibitor design, the amide N-aryl group frequently engages in edge-to-face π-stacking or hydrophobic packing with residues in the kinase active site; the steric effect of an ortho-methyl substitution can disrupt this interaction or, alternatively, drive selectivity toward different kinase targets . The unsubstituted N-phenyl variant maintains greater conformational flexibility at the amide-aryl junction, which may be essential for recapitulating the specific PDK1 binding pose described in the patent series .

Kinase inhibitor selectivity Structure-based design Conformational analysis

Class-Level PDK1 Inhibitor Scaffold Differentiation: Dihydropyridine-3-carboxamide vs. Classical Dihydropyridine Calcium Channel Blockers

The 2-oxo-1,2-dihydropyridine-3-carboxamide class, to which CAS 941953-10-2 belongs, is mechanistically and structurally distinct from classical 1,4-dihydropyridine calcium channel blockers (e.g., nifedipine, amlodipine) . The classical DHPs feature a 1,4-dihydropyridine ring with ester substituents at C3 and C5 and methyl groups at C2 and C6, targeting L-type voltage-gated calcium channels. In contrast, the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold contains a 2-oxo group, a C3 carboxamide, and an N1-benzyl substituent, and has been developed as an ATP-competitive inhibitor of PDK1 . The PDK1-inhibitory activity of this class is supported by biochemical IC50 data for representative compounds in the patent series, though the specific IC50 for CAS 941953-10-2 has not been disclosed in public literature . This mechanistic divergence means that procurement for a kinase-targeting program requires the 2-oxo-dihydropyridine-3-carboxamide scaffold specifically, as a classical DHP will have no meaningful PDK1 activity.

Kinase inhibition Target selectivity Chemical biology tool compounds

Research and Industrial Application Scenarios for 1-(2-Fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide (CAS 941953-10-2)


PDK1 Kinase Inhibition Screening and Lead Optimization in Glioblastoma Drug Discovery

This compound is structurally aligned with the 2-oxo-1,2-dihydropyridine-3-carboxamide series claimed in US Patent 10,351,548 B2 as PDK1 inhibitors for glioblastoma therapy . Its ortho-fluorobenzyl and N-methyl-N-phenyl carboxamide substitution pattern matches the preferred SAR described in the patent, making it suitable for use as a reference compound or starting scaffold in PDK1 biochemical inhibition assays, cellular phospho-Akt suppression studies, and glioblastoma cell-line proliferation experiments . Procurement should include verification of purity (≥95% recommended) and identity confirmation via 1H NMR and LC-MS to ensure reproducibility in dose-response studies.

Kinase Selectivity Profiling Panels to Map Structure-Kinase Relationships

Due to its N-methyl-N-phenyl tertiary amide motif (zero H-bond donor capacity, XLogP3-AA 3.2, tPSA 42.3 Ų) , this compound is well-suited for inclusion in kinase selectivity profiling panels to differentiate its target engagement profile from close analogs such as the N-ethyl or N-(o-tolyl) variants . Comparative profiling can elucidate the contribution of the N-methyl group and ortho-fluorobenzyl to kinase selectivity, informing the design of more selective PDK1 or dual PDK1/AurA inhibitors within the dihydropyridine-3-carboxamide chemotype .

Physicochemical and ADME Benchmarking for CNS-Penetrant Kinase Inhibitor Design

With a computed logP of 3.2, zero hydrogen-bond donors, three hydrogen-bond acceptors, molecular weight of 336.4 Da, and tPSA of ~42.3 Ų, the compound falls within favorable ranges for CNS drug-likeness (tPSA < 60–70 Ų and HBD ≤ 1 being key CNS MPO criteria) . This property profile supports its use as a physicochemical benchmarking standard in programs aimed at developing brain-penetrant PDK1 inhibitors for glioblastoma, where CNS exposure is therapeutically essential . Researchers should confirm actual logD7.4 and PAMPA-BBB permeability experimentally, as computed values provide only an initial filter .

Negative Control Design for Ion-Channel Counter-Screening of Dihydropyridine Libraries

Because the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is mechanistically distinct from classical 1,4-dihydropyridine L-type calcium channel blockers , this compound can serve as a scaffold-specificity control in ion-channel counter-screening panels (e.g., hERG, Cav1.2) when profiling libraries that contain both classical DHP and 2-oxo-DHP chemotypes. Demonstrating that this compound lacks calcium channel activity at relevant concentrations supports the target-class specificity of the 2-oxo-DHP series for kinase inhibition rather than ion-channel modulation .

Quote Request

Request a Quote for 1-(2-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.